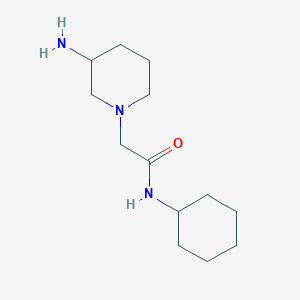

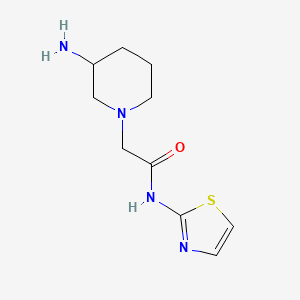

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide

Übersicht

Beschreibung

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .

Synthesis Analysis

Piperidine derivatives can be synthesized through various methods. For instance, an organophotocatalysed [1 + 2 + 3] strategy has been developed to enable the one-step access to diverse 2-piperidinones from ammonium salts, alkenes, and unsaturated carbonyl compounds .

Molecular Structure Analysis

Piperidine is a heterocyclic moiety with the molecular formula (CH2)5NH. It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Chemical Reactions Analysis

Piperidine-containing compounds are important in the synthesis of pharmaceuticals and have been used in various chemical reactions .

Physical And Chemical Properties Analysis

Piperidine is a heterocyclic compound with the molecular formula (CH2)5NH . It consists of a six-membered ring that further comprises five methylene groups (-CH2-) and one amine group (-NH-) .

Wissenschaftliche Forschungsanwendungen

Synthesis of Bioactive Molecules

Piperidine derivatives are pivotal in the synthesis of bioactive molecules. They serve as building blocks for creating a variety of pharmacologically active compounds. The aminopiperidine moiety in “2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide” can be utilized in multicomponent reactions to synthesize complex molecules with potential biological activities .

Development of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a class of medications used to treat type 2 diabetes. Piperidine derivatives, due to their structural similarity to proline, can act as potent inhibitors of the DPP-4 enzyme. The aminopiperidine group in the compound could be key in the development of new DPP-4 inhibitors .

Creation of Asymmetric Catalysts

The chiral center in aminopiperidine derivatives makes them suitable for use in asymmetric synthesis. They can be used to create catalysts that drive reactions to produce one enantiomer preferentially over another, which is crucial in the production of enantiomerically pure pharmaceuticals .

Pharmaceutical Research and Drug Discovery

The structural versatility of piperidine derivatives allows for their incorporation into a myriad of drug frameworks. This compound, with its aminopiperidine and cyclohexylacetamide groups, could be explored for its pharmacokinetic properties and potential as a lead compound in drug discovery efforts .

Neurotransmitter Modulation

Piperidine derivatives have been found to interact with various neurotransmitter systems, including those involving dopamine and serotonin. This interaction suggests potential applications in the treatment of neurological disorders such as depression, anxiety, and schizophrenia .

Chemical Biology Probes

Due to their ability to bind selectively to biological targets, piperidine derivatives can be used as probes in chemical biology. They can help in understanding biological processes at the molecular level and in the identification of new therapeutic targets .

Wirkmechanismus

Target of Action

The primary target of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme that plays a significant role in glucose metabolism. It is involved in the inactivation of incretin hormones, which are responsible for stimulating insulin secretion in response to meals .

Mode of Action

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide interacts with DPP-4 by inhibiting its activity . This inhibition prolongs the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release. As a result, blood glucose levels are reduced .

Biochemical Pathways

The inhibition of DPP-4 affects the incretin pathway. Incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released from the intestine in response to food intake. These hormones stimulate insulin secretion from pancreatic β-cells. By inhibiting DPP-4, 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide prolongs the action of these hormones, enhancing their insulinotropic effects .

Pharmacokinetics

For example, linagliptin, another DPP-4 inhibitor, has a primarily nonrenal route of excretion . This suggests that 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide may also have a nonrenal route of excretion, but further studies are needed to confirm this.

Result of Action

The molecular effect of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide’s action is the inhibition of DPP-4, leading to prolonged incretin hormone activity . At the cellular level, this results in increased insulin secretion and decreased glucagon release, leading to a reduction in blood glucose levels .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide. For instance, degradation products can result from exposure to environmental factors such as heat, light, or moisture . These degradation products could potentially affect the efficacy and safety of the compound. Therefore, appropriate storage and handling conditions are crucial to maintain the stability and effectiveness of 2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide.

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O/c14-11-5-4-8-16(9-11)10-13(17)15-12-6-2-1-3-7-12/h11-12H,1-10,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPGWTWZDEPASLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)CN2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-aminopiperidin-1-yl)-N-cyclohexylacetamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

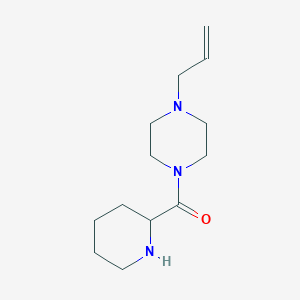

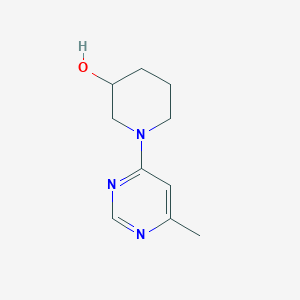

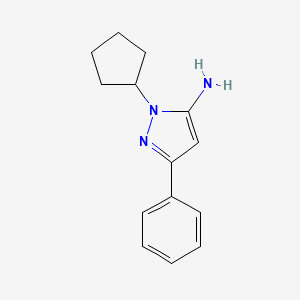

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(Trifluoromethoxy)benzyl]butanoic acid](/img/structure/B1465676.png)

![1-[(Ethylamino)methyl]cyclopentan-1-amine](/img/structure/B1465678.png)

![1-[(6-Ethylpyrimidin-4-yl)amino]propan-2-ol](/img/structure/B1465683.png)

![3-[(6-Ethylpyrimidin-4-yl)amino]propan-1-ol](/img/structure/B1465684.png)

![2-[(6-Ethylpyrimidin-4-yl)amino]acetic acid](/img/structure/B1465685.png)

![2-(Methylamino)-1-[4-(3-methylbutyl)piperazin-1-yl]ethan-1-one](/img/structure/B1465688.png)

![N-[(1-cyclohexyl-1H-pyrazol-4-yl)methyl]cyclopropanamine](/img/structure/B1465693.png)

![1-[2-(4-Fluorophenoxy)ethyl]piperidin-3-amine](/img/structure/B1465694.png)

![4-[(3-Aminopiperidin-1-yl)methyl]benzoic acid](/img/structure/B1465697.png)

![6-[(2-Methoxyethyl)(methyl)amino]pyridine-3-carboxylic acid](/img/structure/B1465698.png)